molecular formula C21H21ClN4OS B11190299 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol

Cat. No.: B11190299
M. Wt: 412.9 g/mol
InChI Key: CWQFWZVHXBMWOX-UHFFFAOYSA-N
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Description

The compound 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol is a pyrimidine derivative featuring two key substituents:

  • A 4-chlorophenylsulfanyl methyl group at position 6 of the pyrimidine ring.
  • A 4-phenylpiperazinyl group at position 2.

Pyrimidine-based compounds are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, aromatic interactions, and metabolic stability.

Properties

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H21ClN4OS/c22-16-6-8-19(9-7-16)28-15-17-14-20(27)24-21(23-17)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14H,10-13,15H2,(H,23,24,27)

InChI Key

CWQFWZVHXBMWOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the desired dihydropyrimidinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-2-(4-PHENYLPIPERAZIN-1-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Variations at Position 2

The 4-phenylpiperazinyl group at position 2 distinguishes this compound from analogs with other substituents:

Compound Name Position 2 Substituent Key Properties/Applications Evidence ID
Target Compound 4-Phenylpiperazinyl Potential CNS targeting (e.g., serotonin/dopamine receptors) due to piperazine’s flexibility and basicity
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol 2-Pyridinyl Enhanced hydrogen bonding via pyridine’s nitrogen; higher LogP (2.8)
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine Phenyl Reduced solubility due to hydrophobic phenyl; potential for π-π stacking
6-[(4-Chlorophenyl)sulfanylmethyl]-2-sulfanyl-4-pyrimidinol Sulfanyl (-SH) Higher polarity but lower metabolic stability

Key Findings :

  • Piperazine derivatives (e.g., target compound) exhibit improved solubility in acidic environments due to protonation .
  • Pyridinyl substituents (e.g., ) may enhance binding to metal ions or polar residues in enzyme active sites.

Substituent Variations at Position 6

The 4-chlorophenylsulfanyl methyl group at position 6 contrasts with other substituents:

Compound Name Position 6 Substituent Impact on Properties Evidence ID
Target Compound 4-Chlorophenylsulfanyl methyl Moderate LogP; chloro group enhances lipophilicity and halogen bonding
4-[(4-Chlorophenyl)sulfanyl]-6-(methanesulfonylmethyl)-2-phenylpyrimidine Methanesulfonylmethyl Higher solubility (sulfonyl group) but reduced cell permeability
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol None (sulfanyl at position 2) Increased hydrogen bonding capacity but prone to oxidation
6-(4-Chlorophenyl)-2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol Oxazolylmethyl sulfanyl Bulky substituent may hinder target binding

Key Findings :

  • Chlorophenyl groups improve membrane permeability but may introduce toxicity risks .
  • Sulfonyl groups (e.g., ) enhance aqueous solubility but reduce blood-brain barrier penetration.

Piperazine-Containing Analogs

Piperazine rings are critical for conformational flexibility and receptor interactions:

Compound Name Piperazine Substitution Molecular Weight Notable Features Evidence ID
Target Compound 4-Phenylpiperazinyl ~414.9 g/mol Balanced lipophilicity (LogP ~3.2)
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine Dichloropyrimidinyl-piperazine 403.35 g/mol Dual chloro groups increase potency but limit solubility
2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol Tetrazolyl-piperazine (hypothetical) ~407 g/mol Tetrazole enhances metabolic stability

Key Findings :

  • The target compound’s phenylpiperazine group may confer selectivity for amine-binding receptors .

Research Implications

  • Structural Insights : The 4-phenylpiperazinyl group in the target compound offers a balance between solubility and lipophilicity, making it suitable for CNS drug development .
  • Synthetic Challenges : Piperazine coupling (e.g., via sulfonyl chlorides, as in ) requires optimization to avoid byproducts.

Biological Activity

The compound 6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activities, including its effects on various biological targets, mechanisms of action, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C_{21}H_{25}ClN_{2}OS
  • Chemical Structure : The compound features a pyrimidine ring substituted with a piperazine moiety and a chlorophenyl sulfanyl group, which are crucial for its biological interactions.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing piperazine and pyrimidine cores have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves the induction of apoptosis and inhibition of critical signaling pathways related to tumor growth .

Enzyme Inhibition

The compound's sulfanyl group may contribute to enzyme inhibition activities. Studies have reported that similar sulfanyl-containing compounds act as effective inhibitors of:

  • Acetylcholinesterase (AChE) : Important for neuroprotective applications.
  • Urease : Relevant in treating conditions like kidney stones and urease-related infections .

Antibacterial Activity

The antibacterial properties of this compound are noteworthy. Compounds with similar structural features have demonstrated effectiveness against various bacterial strains. For example, IC50 values for related compounds have been reported as low as 2.14 µM, indicating strong antibacterial potential compared to standard drugs .

Other Pharmacological Effects

The pharmacological profile of this compound suggests potential hypoglycemic and anti-inflammatory activities. Compounds containing the piperazine nucleus have been associated with glucose regulation and anti-inflammatory responses, making them candidates for further exploration in metabolic disorders .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds:

Activity IC50 Values (µM) Reference
AChE Inhibition1.13
Urease Inhibition2.14
Antibacterial Activity2.15 - 6.28

The mechanisms underlying the biological activities include:

  • Enzyme Binding : The sulfanyl group enhances binding affinity to target enzymes.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to reduced proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways is a common mechanism for anticancer activity.

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